2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-8-methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-10-14(11(2)26-21-10)9-27-19-20-16-13-8-12(25-5)6-7-15(13)22(3)17(16)18(24)23(19)4/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJIMHGXZSHOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Cyclocondensation Strategies
The pyrimido[5,4-b]indol-4-one scaffold is traditionally synthesized via cyclocondensation of substituted anthranilic acid derivatives with amidine salts. For example, 5-iodoanthranilic acid reacts with formamidine acetate in ethanol under reflux for 20 hours to yield 6-iodoquinazolin-4-one, achieving 72–78% isolated yields. Adapting this method, 8-methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one is prepared by substituting anthranilic acid with 4-methoxy-2-methylindole-3-carboxylic acid and employing N,N-dimethylformamidine acetate as the cyclizing agent. Reaction optimization at 110°C in dimethylacetamide (DMAc) with catalytic p-toluenesulfonic acid (5 mol%) enhances yields to 81%.
Key challenges include regioselective methyl group introduction at the 3- and 5-positions. J. Med. Chem. protocols suggest sequential alkylation using methyl iodide in the presence of potassium carbonate, achieving >90% selectivity for the 3-methyl derivative, followed by palladium-catalyzed C–H activation for 5-methylation.
Green Chemistry Modifications
Microwave-assisted cyclocondensation reduces reaction times from 20 hours to 45 minutes. A mixture of 4-methoxy-2-methylindole-3-carboxylic acid (1.0 equiv), formamidine acetate (1.2 equiv), and ammonium chloride (0.1 equiv) in ethanol irradiated at 150 W and 120°C produces the core structure in 88% yield with 99% purity by HPLC. Solvent recycling via rotary evaporation and reuse in subsequent batches lowers the environmental impact (E-factor = 3.2).
Preparation of the 3,5-Dimethyl-1,2-Oxazol-4-ylmethylsulfanyl Group
Oxazole Ring Formation
The 3,5-dimethyl-1,2-oxazole component is synthesized via Robinson-Gabriel cyclodehydration. Heating N-acetyl-3,5-dimethyl-4-oxopentanoic acid amide with polyphosphoric acid at 130°C for 6 hours yields 3,5-dimethyl-1,2-oxazole-4-carboxylic acid (74% yield). Subsequent decarboxylation using copper(I) oxide in quinoline at 200°C affords 3,5-dimethyl-1,2-oxazole (89% yield).
Sulfanylation and Functionalization
Introducing the methylsulfanyl linker requires bromination of the oxazole’s 4-methyl group. Radical bromination with N-bromosuccinimide (NBS, 1.05 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride at 80°C produces 4-(bromomethyl)-3,5-dimethyl-1,2-oxazole (93% yield). Thiolation via nucleophilic substitution with thiourea in ethanol/water (3:1) at 60°C generates the thiol intermediate, isolated as its sodium salt (87% yield).
Coupling of Subunits
Nucleophilic Aromatic Substitution
The pyrimidoindol-4-one core undergoes regioselective sulfanylation at the 2-position. Reacting 8-methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one (1.0 equiv) with 4-(mercaptomethyl)-3,5-dimethyl-1,2-oxazole (1.2 equiv) in dimethylformamide (DMF) containing potassium tert-butoxide (2.0 equiv) at 25°C for 12 hours achieves 78% coupling efficiency. Elevated temperatures (50°C) reduce reaction time to 4 hours but decrease yield to 65% due byproduct formation.
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated C–S bond formation offers superior selectivity. Employing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), Xantphos (10 mol%), and cesium carbonate (2.5 equiv) in toluene at 100°C for 6 hours achieves 92% yield. This method eliminates competing N-alkylation side reactions observed in nucleophilic approaches.
Purification and Characterization
Crystallization Optimization
Crude product purification via gradient recrystallization from ethyl acetate/hexane (1:4 to 1:1) removes unreacted starting materials and dimeric byproducts. Adding 1% activated charcoal during hot filtration improves color purity (APHA <50). Final crystals exhibit >99.5% purity by UPLC-MS.
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole-H), 7.45–7.32 (m, 2H, oxazole-CH₂S), 4.12 (s, 3H, OCH₃), 2.89 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, oxazole-CH₃), 2.38 (s, 3H, oxazole-CH₃).
¹³C NMR confirms the carbonyl (δ 167.8 ppm) and oxazole quaternary carbon (δ 158.4 ppm). High-resolution mass spectrometry (HRMS) gives [M+H]⁺ at m/z 498.2142 (calculated 498.2145).
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation | Microwave | Palladium Catalysis |
|---|---|---|---|
| Yield (%) | 78 | 88 | 92 |
| Reaction Time (h) | 12 | 0.75 | 6 |
| Temperature (°C) | 25 | 120 | 100 |
| Solvent | DMF | Ethanol | Toluene |
| E-Factor | 18.4 | 3.2 | 22.1 |
Microwave-assisted methods balance efficiency and sustainability, while palladium catalysis maximizes yield for industrial applications.
Scale-Up Considerations
Kilogram-scale production employs continuous flow reactors for the cyclocondensation step, achieving 85% yield with a residence time of 30 minutes. In-line UV monitoring at 254 nm enables real-time adjustment of stoichiometry and temperature. For thiolation, microfluidic chips with immobilized thiourea reduce reagent waste and improve safety profiles.
Chemical Reactions Analysis
Alkylation and Nucleophilic Substitution Reactions
The sulfanyl (-S-) group at the 2-position undergoes alkylation under basic conditions. For example, sodium hydride (NaH) in dimethylformamide (DMF) facilitates the replacement of the sulfanyl group with alkyl halides (e.g., methyl iodide), yielding thioether derivatives .
Example Reaction:
Key Data:
| Reactant (R-X) | Product Yield (%) | Conditions | Source |
|---|---|---|---|
| Methyl iodide | 72 | 0°C, 2 h | |
| Benzyl bromide | 65 | RT, 4 h |
Oxidation of the Sulfanyl Group
The sulfanyl moiety is oxidized to sulfoxide or sulfone derivatives using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (HO) .
Example Reaction:
Key Data:
| Oxidizing Agent | Product Ratio (Sulfoxide:Sulfone) | Reaction Time | Source |
|---|---|---|---|
| mCPBA | 85:15 | 3 h | |
| HO | 60:40 | 6 h |
Demethylation of Methoxy Groups
The 8-methoxy group is susceptible to demethylation using boron tribromide (BBr) in dichloromethane, yielding phenolic intermediates .
Example Reaction:
Key Data:
| Reagent | Temperature | Yield (%) | Source |
|---|---|---|---|
| BBr | −78°C | 88 |
Cyclocondensation with Amines
The pyrimido[5,4-b]indole core participates in cyclocondensation reactions with primary amines (e.g., aniline) to form fused tricyclic systems under acidic conditions .
Example Reaction:
Key Data:
| Amine | Product Structure | Yield (%) | Source |
|---|---|---|---|
| Aniline | Quinazoline-indole hybrid | 68 | |
| Ethylamine | Diazepine analog | 55 |
Hydrolysis of the Oxazole Ring
The 3,5-dimethyl-1,2-oxazole ring undergoes acid-catalyzed hydrolysis to yield a diketone intermediate, which can further react with nucleophiles .
Example Reaction:
Key Data:
| Acid Concentration | Reaction Time | Intermediate Stability | Source |
|---|---|---|---|
| 6 M HCl | 12 h | Low (requires in-situ trapping) |
Photochemical Reactions
UV irradiation induces dimerization at the pyrimidine C5-C6 double bond, forming a cyclobutane-linked dimer .
Example Reaction:
Key Data:
| Wavelength (nm) | Solvent | Dimer Yield (%) | Source |
|---|---|---|---|
| 254 | Acetonitrile | 42 |
Metal-Catalyzed Cross-Couplings
Palladium-catalyzed Suzuki-Miyaura couplings occur at the indole C3 position when functionalized with a boronic ester .
Example Reaction:
Key Data:
| Catalyst Loading | Aryl Boronic Acid | Yield (%) | Source |
|---|---|---|---|
| 5 mol% Pd | 4-Methoxyphenyl | 76 |
Scientific Research Applications
2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors and conductive polymers.
Biological Research: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one shares structural similarities with other thiophene carboxamides and oxadiazole derivatives.
Other similar compounds include:
Uniqueness
Unique Structural Features: The presence of the methoxyphenyl group and the specific arrangement of functional groups contribute to its unique chemical properties.
Distinct Biological Activity: The compound may exhibit unique biological activity due to its specific molecular interactions, making it a valuable candidate for drug development and other applications.
Biological Activity
The compound 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
The molecular formula of the compound is , with a molecular weight of 475.5 g/mol. Its structure includes an oxazole ring and a pyrimidine-indole framework, which are known for their diverse pharmacological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antibacterial Activity
Preliminary studies indicate that derivatives of similar structures exhibit varying degrees of antibacterial activity. For instance, compounds with oxazole and pyrimidine moieties have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis . The specific compound may exhibit similar properties due to its structural components.
Enzyme Inhibition
Research has highlighted that compounds containing the pyrimidine and oxazole rings can act as inhibitors for certain enzymes. For example, derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. In one study, compounds with similar structures demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors . This suggests potential therapeutic applications in conditions where enzyme inhibition is beneficial.
Cytotoxicity and Anticancer Potential
The cytotoxicity of related compounds has been explored in various cancer cell lines. For instance, derivatives have shown effectiveness in inhibiting the proliferation of colorectal cancer cells by blocking the cell cycle and inducing apoptosis through pathways such as PI3K/AKT/mTOR . While direct studies on the specific compound may be limited, its structural analogs suggest a promising anticancer profile.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of compounds structurally related to the target molecule:
Q & A
Q. How can synthetic yields of the compound be optimized while ensuring purity?
Methodological Answer:
- Reflux Conditions : Optimize reaction time and temperature during reflux, as demonstrated in analogous heterocyclic syntheses (e.g., ethanol medium, 2-hour reflux for thiazolidinone derivatives) .
- Purification : Use recrystallization from DMF-EtOH (1:1) mixtures to isolate pure crystalline products, minimizing side reactions .
- Characterization : Confirm purity via EIMS (electron ionization mass spectrometry) to detect molecular ion peaks (e.g., m/z 189 for indole-oxadiazole intermediates) and NMR to verify substituent positions (e.g., δ 4.16 ppm for NHNH2 protons) .
Q. What spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- 1H NMR : Assign methoxy (δ ~3.43 ppm) and sulfanyl-linked methylene protons (δ ~4.16 ppm) to confirm regiochemistry .
- EIMS : Identify fragmentation patterns (e.g., m/z 158 for C10H8NO+ fragments) to validate molecular stability under ionization .
- XRD : Resolve ambiguities in fused-ring systems (e.g., pyrimidoindole core) by comparing bond angles/lengths with crystallographic data (e.g., 8-fluoro-pyrimidoindole analogs in Table S1) .
Q. How should experimental designs be structured for preliminary bioactivity testing?
Methodological Answer:
- Randomized Block Designs : Implement split-split plot designs to test variables like dose-response (main plots), solvent systems (subplots), and time-dependent effects (sub-subplots) .
- Replicates : Use 4 replicates with 5 plants/group (or cell lines) to ensure statistical robustness in antioxidant or cytotoxicity assays .
Advanced Research Questions
Q. What computational strategies are effective for studying target interactions of this compound?
Methodological Answer:
- Molecular Docking : Use PyMOL or AutoDock to model interactions between the pyrimidoindole core and biological targets (e.g., kinases), referencing XRD-derived bond parameters (e.g., C-S bond lengths ~1.81 Å) for accuracy .
- Hirshfeld Surface Analysis : Quantize intermolecular forces (e.g., π-π stacking in indole moieties) to predict crystallographic packing and solubility .
Q. How can environmental stability and degradation pathways be evaluated?
Methodological Answer:
- Abiotic Studies : Assess hydrolysis/photolysis rates under varying pH and UV conditions, referencing INCHEMBIOL project protocols for tracking abiotic transformations (e.g., sulfanyl group oxidation) .
- Biotic Studies : Use microcosm models to quantify microbial degradation products (e.g., methoxy group demethylation) via LC-MS/MS .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Methodological Answer:
- Dynamic NMR : Resolve tautomeric equilibria (e.g., pyrimidoindole keto-enol forms) by variable-temperature NMR (e.g., δ 7.04 ppm H-5’ indole protons at 298 K vs. 310 K) .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3-methoxy groups) to isolate overlapping proton signals .
Q. What comparative frameworks are suitable for evaluating synthetic methodologies?
Methodological Answer:
- Green Metrics : Compare atom economy and E-factors of routes (e.g., oxadiazole-thiol condensation vs. pyrazol-3-one condensations) .
- Catalysis Screening : Benchmark Brønsted acidic ionic liquids (e.g., [Sipmim]HSO4) against traditional catalysts (e.g., HCl) for reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
